molecular formula C8H4ClF5O B1403848 2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene CAS No. 1417566-76-7

2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B1403848
CAS No.: 1417566-76-7
M. Wt: 246.56 g/mol
InChI Key: AXHGNHJMOVMGFL-UHFFFAOYSA-N
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Description

2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, difluoromethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .

Biological Activity

2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene (CAS No. 1417566-76-7) is a polyhalogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and agrochemical development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with chlorine, a difluoromethoxy group, and a trifluoromethyl group. The molecular formula is C8H4ClF5OC_8H_4ClF_5O. Its unique structure imparts significant chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Receptor Modulation : It can modulate the activity of receptors, influencing cellular signaling pathways.
  • Antiproliferative Activity : Preliminary studies suggest that it may exhibit antiproliferative effects against cancer cell lines, indicating potential use in oncology.

Antiproliferative Studies

Research has indicated that this compound demonstrates significant antiproliferative activity. For instance:

Cell Line IC50 (µM) Comments
HCT116 (colon cancer)0.95More potent than some known inhibitors
OVCAR-8 (ovarian cancer)1.84Shows moderate efficacy

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Toxicological Studies

Toxicological evaluations have highlighted potential adverse effects associated with high doses:

  • NOAEL (No Observed Adverse Effect Level) : Studies report an NOAEL of 10 mg/kg based on liver and kidney effects observed in animal models .
  • Biological Half-Life : Following intravenous administration in rats, the compound exhibited a biological half-life of approximately 19 hours .

Case Studies and Research Findings

  • Pharmaceutical Applications : The compound has been investigated as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties. Its unique functional groups enhance binding affinity to target proteins, which is critical for drug efficacy.
  • Agrochemical Development : Its application extends to agrochemicals, where it is explored for developing new herbicides and insecticides. The trifluoromethyl group improves the lipophilicity of the compounds, enhancing their efficacy in agricultural applications.
  • Material Science : Research into its use in advanced materials has shown promise, particularly in polymer synthesis and liquid crystal applications due to its unique electronic properties.

Properties

IUPAC Name

2-chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5O/c9-5-3-4(8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHGNHJMOVMGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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